molecular formula C8H6N2S B3053043 3-Phenyl-1,2,4-thiadiazole CAS No. 50483-82-4

3-Phenyl-1,2,4-thiadiazole

Cat. No.: B3053043
CAS No.: 50483-82-4
M. Wt: 162.21 g/mol
InChI Key: PAPIULIUHITHDW-UHFFFAOYSA-N
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Description

3-Phenyl-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyl-1,2,4-thiadiazole can be synthesized through several methods. One common method involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative, which can be characterized using various spectroscopic techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-1,2,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiadiazole derivatives .

Scientific Research Applications

3-Phenyl-1,2,4-thiadiazole has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2,4-thiadiazole varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 3-Phenyl-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group enhances its stability and biological activity compared to other thiadiazole isomers .

Properties

IUPAC Name

3-phenyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-9-6-11-10-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPIULIUHITHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198504
Record name 3-Phenyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50483-82-4
Record name 3-Phenyl-1,2,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050483824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-phenyl-1,2,4-thiadiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 3-phenyl-1,2,4-thiadiazoles?

A1: Several methods exist for synthesizing 3-phenyl-1,2,4-thiadiazoles. One approach involves the cycloaddition of nitrile sulfides to acyl cyanides. For instance, benzonitrile sulfide, generated from 5-phenyl-1,3,4-oxathiazol-2-one, reacts with benzoyl cyanide to yield 5-benzoyl-3-phenyl-1,2,4-thiadiazole. [] Another method involves the thermal decomposition of 1-thiacarbamoyl-5-phenyltetrazoles. [] Additionally, a solution-phase parallel synthesis approach utilizes the cyclization reaction of a carboxamidine dithiocarbamate linker followed by a series of transformations to achieve various 5-amino-substituted 3-phenyl-1,2,4-thiadiazoles. []

Q2: How does the photochemistry of 3-phenyl-1,2,4-thiadiazole differ from its 5-phenyl counterpart?

A2: Studies using 15N-labeling revealed distinct photochemical pathways for 3-phenyl- and 5-phenyl-1,2,4-thiadiazole. [] While 5-phenyl-1,2,4-thiadiazole undergoes photoinduced electrocyclic ring closure forming an intermediate 4-phenyl-1,3-diaza-5-thiabicyclo[2.1.0]pentene, which can further rearrange or fragment, this compound does not exhibit such ring closure. Instead, it primarily undergoes photofragmentation of the thiadiazole ring, yielding products like benzonitrile. []

Q3: Can 3-phenyl-1,2,4-thiadiazoles act as ligands in metal complexes?

A3: Yes, the sulfur atom in the thiadiazole ring can act as a coordinating site for metal ions. For example, bis(this compound-5-thiolato)mercury(II) demonstrates linear coordination geometry around the mercury ion with sulfur atoms from two this compound-5-thiolate ligands. [] This complex also exhibits intramolecular Hg...N interactions, highlighting the potential for diverse coordination modes. []

Q4: How can the redox properties of 1,2,4-thiadiazoles be exploited?

A4: The 1,2,4-thiadiazole ring can be incorporated into larger systems capable of undergoing reversible redox switching. For example, incorporating a 1,2,4-thiadiazole/iminoylthiourea redox system into crown ether or polyethylene glycol units yields redox-switchable ionophores. [] These systems demonstrate altered cation selectivity depending on their redox state, opening possibilities for controlled ion capture and release. []

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